molecular formula C14H24N4 B2531365 1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane CAS No. 2034510-91-1

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane

Cat. No.: B2531365
CAS No.: 2034510-91-1
M. Wt: 248.374
InChI Key: IWCUAJDORKCDEQ-UHFFFAOYSA-N
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Description

1-(6-tert-Butylpyridazin-3-yl)-4-methyl-1,4-diazepane is a chemical compound of interest in medicinal chemistry and pharmacology research. It features a 1,4-diazepane core, a seven-membered ring with two nitrogen atoms, which is a privileged scaffold in the design of bioactive molecules. This specific structure is furnished with a pyridazine heterocycle, making it a valuable intermediate for constructing diverse compound libraries. The 1,4-diazepane scaffold is recognized for its versatility and is found in compounds that act on various central nervous system (CNS) targets. For instance, structurally related 1,4-diazepane compounds have been investigated as potent and selective partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR) . Such ligands are being explored for their potential therapeutic applications in treating conditions like depression . Additionally, diazepane-based scaffolds have demonstrated significant utility in other therapeutic areas, such as in the development of inhibitors for viral proteases, highlighting the broad applicability of this chemical framework in drug discovery . Researchers can utilize this compound as a key building block in hit-to-lead optimization campaigns, leveraging its structure to explore structure-activity relationships (SAR) and enhance binding affinity for specific biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-14(2,3)12-6-7-13(16-15-12)18-9-5-8-17(4)10-11-18/h6-7H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCUAJDORKCDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane typically involves the reaction of 6-tert-butylpyridazine with 4-methyl-1,4-diazepane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a variety of products, depending on the functional groups involved .

Scientific Research Applications

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways within the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazine vs. Pyridine/Pyrimidine Derivatives
  • 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane (CAS: 223796-04-1) :
    • Replaces the tert-butyl group with chlorine, reducing steric bulk. Chlorine’s electronegativity may enhance hydrogen bonding but increase reactivity compared to the inert tert-butyl group. Molecular weight = 226.71 g/mol .
  • 1-[5-[(1S,2R)-2-(2-Methoxyethyl)cyclopropyl]pyridin-3-yl]-4-methyl-1,4-diazepane (Compound 22) :
    • Pyridine ring instead of pyridazine; cyclopropyl and methoxyethyl substituents introduce rigidity and polarity. Higher molecular weight (572.1 g/mol) and improved aqueous solubility due to polar groups .
  • 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane (3m): Pyrimidine core with bromine at the 5-position. Yield = 57% via microwave-assisted synthesis .
Diazepane-Modified Analogues
  • 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane (CAS: 909666-37-1) :
    • Benzyl and trifluoromethyl groups increase lipophilicity (logP ≈ 3.5) and metabolic resistance. Molecular weight = 349.39 g/mol .
  • 1-[(4-Bromophenyl)sulfonyl]-4-methyl-1,4-diazepane (CAS: 486422-31-5): Sulfonyl group enhances polarity (PSA = 65.7 Ų), improving solubility. Molecular weight = 333.24 g/mol .

Physicochemical Properties

Compound Core Heterocycle Key Substituent Molecular Weight (g/mol) logP (Predicted) Water Solubility
1-(6-tert-Butylpyridazin-3-yl)-4-methyl-1,4-diazepane Pyridazine 6-tert-butyl ~275.4* ~3.2 Low
1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane Pyridazine 6-Cl 226.71 2.8 Moderate
1-[5-(Cyclopropyl)pyridin-3-yl]-4-methyl-1,4-diazepane Pyridine Cyclopropyl 572.1 2.5 High
1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane (3m) Pyrimidine 5-Br 270.17 2.9 Moderate
1-Benzyl-4-(trifluoromethyl-pyridyl)-1,4-diazepane Pyridine CF3, Benzyl 349.39 3.5 Low

*Estimated based on structural similarity to Compound 22 .

Biological Activity

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula: C12H16N4
  • Molecular Weight: 216.28 g/mol
  • CAS Number: 139597106

Its structure features a pyridazine ring, which is known for its role in various biological activities, including modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly GABA receptors. Compounds that modulate GABA receptors can influence cognitive functions and have therapeutic potential in treating anxiety and other neurological disorders .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyridazine derivatives. The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines. For instance, it was found to downregulate MYC expression, a key oncogene involved in many cancers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
GABA Receptor ModulationEnhanced cognitive function
Anticancer ActivityInhibition of MYC expression
Cell Proliferation InhibitionReduced growth in cancer cell lines

Study on Neuropharmacological Effects

A study conducted on the effects of similar pyridazine derivatives indicated significant anxiolytic effects in animal models. The administration of these compounds resulted in decreased anxiety-related behaviors in tests such as the elevated plus maze and open field test .

Cancer Research Applications

In another investigation focusing on cancer therapy, this compound demonstrated promising results against breast cancer cell lines. The compound was shown to induce apoptosis and inhibit cell cycle progression, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. How can machine learning predict in vivo pharmacokinetics from in vitro ADME data?

  • Methodology : Train random forest or gradient-boosted models on datasets linking in vitro permeability (Caco-2), microsomal clearance, and plasma protein binding to in vivo AUC. Validate with leave-one-out cross-validation (LOOCV) .

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